5-Bromo-1H-indene-1,2(3H)-dione

Description

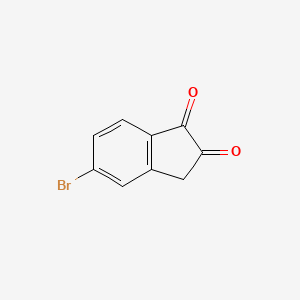

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO2 |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

5-bromo-3H-indene-1,2-dione |

InChI |

InChI=1S/C9H5BrO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2 |

InChI Key |

YDRWJUQVRFJRLH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1h Indene 1,2 3h Dione

Direct Synthetic Routes to the 1H-Indene-1,2(3H)-dione Core

The formation of the fundamental 1H-indene-1,2(3H)-dione structure is a critical precursor step in some synthetic strategies. This involves first creating the bicyclic indene (B144670) framework and then introducing the dione (B5365651) functionality at the C-1 and C-2 positions.

The indene skeleton, a fusion of a benzene (B151609) and a cyclopentene (B43876) ring, can be constructed through several classic organic reactions. One prominent method involves the intramolecular cyclization of substituted phenylpropanoic acids. For instance, 3-(2-chlorophenyl)propanoic acid can be converted to its acid chloride and then cyclized in the presence of a Lewis acid like aluminum chloride to form 4-chloro-1-indanone. researchgate.net A similar principle can be applied to create the basic indanone skeleton, which serves as a versatile intermediate.

A more modern approach involves a copper-catalyzed intramolecular annulation reaction. This method can be used to prepare 3-hydroxy-2,3-dihydro-1H-inden-1-ones from appropriate precursors, which are then readily oxidized to the target dione system. acs.org These cyclization strategies are fundamental in creating the fused ring structure required for the final product.

Once the indanone skeleton is in place, the next crucial step is the introduction of the second carbonyl group to form the 1,2-dione. A common and effective method is the oxidation of an adjacent methylene (B1212753) or hydroxyl group.

For example, 2-hydroxyindan-1-one can be oxidized to yield 1H-indene-1,2(3H)-dione. lookchem.com Various oxidizing agents can accomplish this transformation, with chromium(VI) oxide being a notable reagent for this purpose. lookchem.com Another route involves the direct oxidation of 1-indene using reagents like tert-butylhydroperoxide. lookchem.com A catalytic oxidation method using a vanadium complex and hydrogen peroxide has also been reported to convert indene to 1,2-indanedione. chemicalbook.com

The table below summarizes various methods for the formation of the 1,2-dione functionality.

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| 2-hydroxyindan-1-one | Chromium(VI) oxide, H+ | Acetone (B3395972), 0.17h | 1H-Indene-1,2(3H)-dione | 85.0% | lookchem.com |

| 1-indene | tert-butylhydroperoxide, tetra-(n-butyl)ammonium iodide | Acetonitrile, 90°C, 12h | 1H-Indene-1,2(3H)-dione | 81.0% | lookchem.com |

| 1-indene | Dihydrogen peroxide, [VO(hyap)(acac)2] | Acetonitrile, 80°C, 6h | 1H-Indene-1,2(3H)-dione | - | chemicalbook.com |

| 3-hydroxy-2,3-dihydro-1H-inden-1-one | Jones' reagent or IBX | - | 1H-indene-1,3(2H)-dione | 92-95% | nih.gov |

Note: The final entry refers to the synthesis of the 1,3-dione isomer, but the oxidation principle is relevant.

Introduction of Bromine at the C-5 Position

The introduction of a bromine atom specifically at the C-5 position of the aromatic ring is a critical and often challenging step. The regioselectivity of this halogenation is paramount.

Direct bromination of the pre-formed 1H-indene-1,2(3H)-dione or its parent compound, indane, presents significant regioselectivity challenges. Bromination of indane with reagents like N-bromosuccinimide (NBS) tends to occur at the benzylic C-1 and C-3 positions due to the stability of the resulting radical intermediates. rsc.org This makes selective substitution on the aromatic ring at the C-5 position difficult via this pathway.

Consequently, a more effective and widely used strategy is to employ a starting material that already contains a bromine atom at the desired position. For the related 1,3-dione isomer, it is noted that halogenation is often not possible after the dione is synthesized; therefore, halogenated precursors like 4-bromophthalic anhydride (B1165640) are used. nih.gov This logic extends to the synthesis of 5-Bromo-1H-indene-1,2(3H)-dione, where starting with a molecule such as 4-bromophthalic acid or a derivative is a common and effective strategy. prepchem.com

When direct bromination is attempted or used on a precursor, the choice of reagent and conditions is critical.

| Reagent | Substrate | Conditions | Product(s) | Reference |

| N-Bromosuccinimide (NBS) | Indane | - | 1,3,3-tribromoindene, 1,2,3-tribromoindene | rsc.org |

| Bromine (Br₂) | 1-Indanone (B140024) derivatives | Acetic acid or dichloromethane, Lewis acid catalyst | 2-Bromo-1-indanone | |

| Bromine (Br₂) | Tetrahydro-1H-indene | Dichloromethane, room temp | Tetrabromo octahydroindene isomers | nih.gov |

| Dioxane dibromide | Substituted coumarins | Solvent-free | Regioselective bromination | beilstein-journals.org |

As the table indicates, reagents like Br₂ and NBS are powerful brominating agents, but their application to the indene system often leads to substitution on the five-membered ring or addition reactions, rather than selective C-5 substitution on the benzene ring. rsc.org This underscores the importance of using a pre-brominated aromatic precursor for the synthesis of this compound.

Multi-Step Synthesis of this compound

Given the challenges of regioselective bromination, the most practical syntheses of this compound are multi-step sequences. These routes build the indene dione ring system onto a brominated aromatic scaffold.

One documented pathway is analogous to the synthesis of the corresponding 1,3-dione isomer. This route begins with 4-bromo phthalic anhydride, which is reacted with ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine. prepchem.com The resulting intermediate is then hydrolyzed and decarboxylated with hot hydrochloric acid to yield 5-bromo indane-1,3-dione. prepchem.com While this yields the 1,3-dione, modifications to this pathway could potentially lead to the 1,2-dione isomer.

A more direct route to ninhydrin (B49086) analogs, including the 5-bromo derivative, has been developed for forensic applications. ojp.gov A key intermediate in these syntheses is 5-bromo-ninhydrin dimethyl acetal. The existence and use of this protected form strongly imply a multi-step synthesis where 5-bromoninhydrin (the hydrated form of this compound) is first synthesized and then protected for subsequent reactions, such as palladium-catalyzed cross-coupling. ojp.gov Research has also pointed to a facile synthesis of 5-bromoninhydrin directly from indane, suggesting a pathway involving initial bromination followed by oxidation steps. researchgate.net

A plausible multi-step synthetic sequence is outlined below:

Starting Material: 4-Bromophthalic anhydride or a related brominated aromatic compound.

Ring Formation: Condensation and cyclization reactions to form the 5-bromo-indanedione skeleton. For example, condensation with ethyl acetate (B1210297) followed by acid-catalyzed hydrolysis and decarboxylation. nih.govwikipedia.org

Isomer Conversion/Oxidation: Chemical modification of the 5-bromo-1,3-indanedione or a related intermediate to achieve the 1,2-dione structure. This might involve selective reduction and re-oxidation steps. Alternatively, a route starting from a brominated phenylpropanoic acid could be cyclized and then oxidized to form the final product. researchgate.netacs.org

This strategic, multi-step approach, which incorporates the bromine atom at an early stage, remains the most reliable and regioselective method for the synthesis of this compound.

Synthesis from Precursors (e.g., Brominated Indanones, Indenes)

The primary route to this compound involves the preparation of a suitable precursor, most commonly 5-bromo-1-indanone (B130187). This intermediate can be synthesized through several established methods.

One common approach is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid. For instance, 3-(3-bromophenyl)propionic acid can be cyclized to form 5-bromo-1-indanone. chemicalbook.com Another patented method involves the reaction of 4-(3-chloropropanoyl)bromobenzene with aluminum chloride and sodium chloride at high temperatures (180-220°C), followed by treatment with acetic acid to yield 5-bromoindan-1-one.

Alternatively, direct bromination of 1-indanone can be employed. A radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride (CCl₄) selectively yields 5-bromo-1-indanone. The selectivity for the 5-position is attributed to the resonance stabilization of the resulting benzylic radical intermediate.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 3-(3-Bromophenyl)propionic acid | Chlorosulfonic acid | 5-Bromo-1-indanone | N/A | chemicalbook.com |

| 4-(3-Chloropropanoyl)bromobenzene | AlCl₃, NaCl, 180-220°C; then Acetic Acid | 5-bromoindan-1-one | ~38% | |

| 1-Indanone | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, reflux, 12h | 5-Bromo-1-indanone | 85% |

Functional Group Transformations and Oxidative Routes

Once the 5-bromo-1-indanone precursor is obtained, the next critical step is the oxidation of the methylene group adjacent to the carbonyl to form the 1,2-dione. A general and effective method for converting 1-indanones to 1,2-indanediones involves nitrosation followed by hydrolysis. This transformation can be achieved by reacting the 1-indanone with an alkyl nitrite, such as n-butyl nitrite, in a suitable solvent like dimethoxyethane. astm.org Although this specific transformation for the 6-bromo isomer has been documented, the methodology is applicable to other substituted indanones. astm.org

Another potential oxidative route involves the oxidation of a secondary alcohol precursor. For example, 5-bromo-2,3-dihydro-1H-inden-1-ol can be oxidized to 5-bromo-1-indanone using reagents like tert-butyl hydroperoxide (TBHP). chemicalbook.com Further oxidation at the C-2 position would be required to form the desired 1,2-dione. The synthesis of 5-bromo-3-hydroxy-2,3-dihydro-1H-inden-1-one has also been reported, which could serve as a precursor for oxidation to the target dione. acs.org

| Starting Material | Reagents and Conditions | Product | Key Aspect | Reference |

| Substituted 1-Indanone | n-Butyl nitrite, Dimethoxyethane | Substituted 1,2-Indanedione | General method for 1,2-dione formation | astm.org |

| 5-Bromo-2,3-dihydro-1H-inden-1-ol | 70% tert-Butyl hydroperoxide (TBHP), 100°C, 24h | 5-Bromo-1-indanone | Oxidation of alcohol to ketone | chemicalbook.com |

| 2,6-Dibromophenol | 3-Chloropropionyl chloride; then Lewis acid | 4,6-Dibromo-5-hydroxy-1-indanone | Synthesis of a polysubstituted indanone precursor | beilstein-journals.org |

Advanced and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient reactions. These principles are being applied to the synthesis of complex molecules, including indanone and indenedione derivatives.

Catalyst-Free and Green Chemistry Approaches

The principles of green chemistry aim to reduce or eliminate the use of hazardous substances. In the context of synthesizing indenedione derivatives, this often involves using water as a solvent and avoiding toxic catalysts.

For example, a catalyst-free protocol has been developed for the synthesis of indeno[1,2-b] Current time information in Bangalore, IN.researchgate.netnaphthyridine-1,10(2H)-dione derivatives through a microwave-assisted domino reaction in water. bohrium.com This method highlights the potential for conducting complex transformations in aqueous media without the need for a catalyst, generating only water as a byproduct. bohrium.com Similarly, the condensation of indan-1,3-dione with various aldehydes to form 2-arylidenindane-1,3-diones has been achieved at room temperature in the absence of any solvent or catalyst, using a task-specific ionic liquid that can be recycled. acs.orgacs.org These approaches, while not directly producing this compound, demonstrate the feasibility of applying green and catalyst-free conditions to the synthesis of its precursors or related structures.

Tandem Reactions and One-Pot Protocols

Tandem reactions and one-pot protocols are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates. This approach saves time, resources, and reduces waste.

Several one-pot syntheses for complex heterocyclic systems based on an indanone core have been reported. For instance, a three-component reaction of 1-aminonaphthalene, aromatic aldehydes, and 1,3-indanedione catalyzed by iron(III) triflate provides a straightforward route to indeno[1,2-b]quinolineone derivatives. d-nb.info Another efficient one-pot, three-component method for preparing indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives has been developed using both microwave irradiation and conventional heating. The Passerini multicomponent reaction of indane-1,2,3-trione with isocyanides and benzoic acid derivatives offers a one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives under mild, room temperature conditions. researchgate.net These examples showcase the power of one-pot methodologies in rapidly constructing complex molecular architectures from simple indanone-based precursors.

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 1h Indene 1,2 3h Dione

Reactivity of the Dicarbonyl Moiety

The adjacent ketone groups in the five-membered ring create a highly reactive dicarbonyl system. This part of the molecule is prone to nucleophilic attacks and condensation reactions, and it also participates in notable photochemical transformations.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbons in 5-Bromo-1H-indene-1,2(3H)-dione makes them susceptible to attack by nucleophiles. These reactions are fundamental to the derivatization of the indenedione core. For instance, the reaction with 2-aminobenzenethiols leads to a nucleophilic substitution followed by ring opening and intramolecular cyclization, ultimately forming 11H-benzothiazino[3,4-a]isoindol-11-ones. This transformation highlights the dicarbonyl moiety's ability to engage in complex reaction cascades initiated by a simple nucleophilic attack.

Condensation Reactions with Binucleophiles (e.g., formation of heterocyclic derivatives)

A significant application of the dicarbonyl reactivity is in condensation reactions with binucleophiles to construct fused heterocyclic systems. These reactions are often carried out under phase transfer catalysis conditions. For example, treatment with diamines like ethylenediamine (B42938) and o-phenylenediamine (B120857) results in the formation of polycyclic N-heterocycles. The reaction with o-phenylenediamine yields 10,11-dihydro-5H-indeno[1,2-b] quinoxalin-10-one. These reactions proceed through a tandem sequence of nucleophilic addition, followed by dehydration to form the final, stable heterocyclic product.

Similarly, the condensation of 1H-indene-1,3(2H)-dione with various aldehydes in the presence of a catalytic amount of acetic acid in ethanol (B145695) leads to the formation of 2-arylidine-1H-indene-1,3(2H)-dione derivatives. This Knoevenagel-type condensation underscores the reactivity of the active methylene (B1212753) group situated between the two carbonyls.

Photochemical Transformations (e.g., E/Z Isomerization, Photoreactions in various solvents)

The photochemical behavior of indene-1,3-dione systems has been a subject of study. Irradiation of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones in deoxygenated anhydrous alcohol or acetone (B3395972) solutions initiates a photoreaction. This process is believed to proceed via the homolytic cleavage of the C2-Br bond, generating a resonance-stabilized 2-aryl-1H-indene-1,3(2H)-dione free radical. The ultimate photoproducts depend on the solvent used, leading to a mixture of compounds including 2-aryl-2-ethoxy-1H-indene-1,3(2H)-diones in alcohol, and 2-aryl-1H-indene-1,3(2H)-diones and bromoacetone (B165879) in dry acetone.

Furthermore, derivatives of 1H-indene-1,3(2H)-dione can undergo UV-induced E/Z isomerization. For example, the E-isomers of condensation products with certain aldehydes can be converted to the Z-isomers upon UV irradiation. The stability of the resulting isomers is often influenced by the potential for intramolecular hydrogen bonding. The efficiency of such photochemical isomerizations can sometimes be enhanced by the use of photosensitizers like benzophenone.

Reactivity of the C-Br Bond

The bromine atom attached to the aromatic ring of this compound provides another reactive site, primarily for substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom on the indene (B144670) scaffold can act as a leaving group in nucleophilic substitution reactions, although this is generally less facile than reactions at the dicarbonyl moiety unless activated. The introduction of a bromine atom at the benzylic position (C1) of a related dihydroindene scaffold significantly enhances its susceptibility to nucleophilic attack. While the title compound has the bromine on the aromatic ring, this principle highlights how halogenation can modulate reactivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald-Hartwig)

The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: The Sonogashira reaction, which couples aryl halides with terminal alkynes, is a vital method for creating C(sp²)-C(sp) bonds. This reaction is applicable to bromoindoles and related structures, often requiring a palladium catalyst and sometimes a copper co-catalyst under basic conditions. While specific examples for this compound are not detailed in the provided results, the general utility for bromo-aromatic systems is well-established. The reaction conditions can be mild, sometimes even proceeding at room temperature.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. This reaction has been successfully applied to 5-bromoindazoles, which are structurally related to the title compound. A typical catalytic system involves a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] and a base like potassium carbonate. The reaction of 5-bromo-1-ethyl-1H-indazole with N-Boc-

Reductive Debromination Reactions

Reductive debromination of this compound can proceed through various mechanisms, largely dependent on the reagents and reaction conditions employed. The process involves the cleavage of the carbon-bromine (C-Br) bond and its replacement with a carbon-hydrogen (C-H) bond. Given the structure of the molecule, both the aryl-Br and the α-keto-Br bonds can potentially undergo reduction.

Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchwithrutgers.com For the aryl-Br bond in this compound, a plausible mechanism involves a palladium catalyst. The general catalytic cycle for such transformations typically includes:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl-bromine bond, forming a Pd(II)-aryl intermediate.

Reductive Elimination: In the presence of a hydrogen source, the Pd(II) intermediate undergoes reductive elimination to yield the debrominated arene and regenerate the Pd(0) catalyst.

Various palladium-based catalytic systems have been developed for this purpose, often in conjunction with a ligand and a base. acs.org The choice of catalyst, ligand, and hydrogen source can significantly influence the reaction's efficiency and selectivity. Common hydrogen sources include hydrogen gas, sodium hypophosphite, and isopropanol. organic-chemistry.orgcaltech.edu

The α-bromo ketone moiety can also undergo reductive debromination. This transformation can be achieved using various reducing agents, including those that proceed via radical mechanisms. acs.orgacs.org Light-mediated photoredox catalysis, for instance, has emerged as a mild and efficient method for the hydrodebromination of both alkyl and aryl bromides. acs.orgacs.org A possible photoredox catalytic cycle could involve the following steps:

Excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light.

The excited photocatalyst reduces the bromo-indenedione via single-electron transfer (SET), generating a radical anion.

The radical anion fragments, eliminating a bromide ion and forming an indenonyl radical.

This radical then abstracts a hydrogen atom from a suitable donor (e.g., a silane (B1218182) or an amine) to furnish the debrominated product. acs.org

The table below summarizes various catalytic systems and conditions generally applicable for the reductive debromination of aryl bromides, which can be extrapolated to the debromination of this compound.

| Catalyst System | Hydrogen Source | Typical Conditions | Applicability |

|---|---|---|---|

| Pd/C | H₂ gas | Neutral conditions, room temperature to moderate heat | Aryl bromides, selective in presence of other groups organic-chemistry.org |

| Pd(dba)₂ / SIMes·HCl | Strong bases with β-hydrogens | Base, elevated temperatures | Aryl chlorides and bromides acs.org |

| [Ir(ppy)₂(dtbbpy)]PF₆ | Diisopropylethylamine (DIPEA) / Tris(trimethylsilyl)silane (TTMSS) | Visible light, room temperature | Unactivated alkyl and aryl bromides acs.org |

| (PNN)RuHCl(CO) | Isopropanol / Base | Mild conditions | Aryl and alkyl bromides caltech.edu |

Rearrangement Reactions and Peroxide-Related Processes

The presence of the α-bromo-α-dicarbonyl system in this compound makes it a potential candidate for the Favorskii rearrangement. This rearrangement typically occurs in α-halo ketones upon treatment with a base, leading to the formation of carboxylic acid derivatives, often with ring contraction in cyclic systems. wikipedia.orgnrochemistry.com

For this compound, a Favorskii-type rearrangement would likely proceed via the following mechanistic steps:

Enolate Formation: A base (e.g., hydroxide (B78521) or an alkoxide) would abstract the acidic proton from the C3 position, forming an enolate.

Cyclopropanone (B1606653) Formation: The enolate would then undergo intramolecular nucleophilic attack at the carbon bearing the bromine atom, displacing the bromide and forming a highly strained cyclopropanone intermediate.

Nucleophilic Attack and Ring Opening: The nucleophilic base would then attack one of the carbonyl carbons of the cyclopropanone intermediate. Subsequent ring opening would occur to relieve the ring strain, leading to a more stable carbanion.

Protonation: Protonation of the carbanion would yield the final rearranged product, likely a derivative of benzocyclopropene-1-carboxylic acid, depending on the nucleophile used.

The Favorskii rearrangement is a powerful tool for skeletal reorganization and has been applied in the synthesis of complex molecules. ddugu.ac.in The reaction can be promoted by various bases, and the nature of the product (acid, ester, or amide) depends on the nucleophile present in the reaction medium. wikipedia.org

Mechanistic Studies and Reaction Kinetics

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of experimental and computational methods. For instance, in the case of reductive debromination, kinetic isotope effect studies could help determine whether the C-H bond formation is part of the rate-determining step. Radical trapping experiments could confirm the involvement of radical intermediates in photoredox-catalyzed reactions. nih.gov

For the Favorskii rearrangement, the detection or trapping of the proposed cyclopropanone intermediate would provide strong evidence for the accepted mechanism. wikipedia.org Labeling studies, using isotopes at specific positions in the starting material, can also help trace the skeletal rearrangement.

Mechanistic investigations into the reactions of similar α-bromo ketones have revealed the potential for radical-chain processes, especially in metal-catalyzed cross-coupling reactions. nih.gov In such cases, single-electron transfer from a low-valent metal complex to the α-bromo ketone can initiate a radical cascade.

The rates of the reactions of this compound will be influenced by several factors, including the nature of the reactants, the solvent, and the temperature. For nucleophilic substitution reactions, such as the displacement of the bromide ion, the kinetics can be either first-order (SN1) or second-order (SN2), depending on the stability of the potential carbocation intermediate and the strength of the nucleophile. viu.capdx.edulibretexts.orgamherst.edu Given the α-dicarbonyl structure, an SN2 mechanism is generally more likely for the α-bromo position. The rate of an SN2 reaction would be dependent on the concentrations of both the substrate and the nucleophile.

Rate = k [this compound] [Nucleophile]

For reductive debromination reactions, theoretical studies on related polybrominated compounds have shown a correlation between the reaction rate and the lowest unoccupied molecular orbital (LUMO) energy of the substrate, supporting an electron transfer mechanism. mdpi.com The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For a reaction to be spontaneous, ΔG must be negative.

The following table provides a conceptual overview of the kinetic and thermodynamic parameters for potential reactions of this compound.

| Reaction Type | Expected Kinetics | Key Thermodynamic Factor | Influencing Factors |

|---|---|---|---|

| SN2 at α-position | Second-order | Strength of the C-Nucleophile bond formed vs. C-Br bond broken | Nucleophile strength, steric hindrance, solvent polarity |

| Catalytic Reductive Debromination | Complex, dependent on catalytic cycle | Overall exergonic nature of the C-Br to C-H conversion | Catalyst efficiency, hydrogen donor strength |

| Favorskii Rearrangement | Multi-step, rate likely dependent on enolate or cyclopropanone formation | Release of ring strain in the cyclopropanone intermediate | Base strength, solvent |

The choice of solvent can have a profound impact on the outcome of reactions involving this compound. In reductive debromination reactions, the solvent can influence the solubility of the reactants and the catalyst, and in some cases, it can act as a proton source. nih.govscielo.br For instance, in reductive debrominations using metal nanoparticles, the presence of water in an organic solvent like THF has been shown to enhance the reaction rate by serving as a hydrogen donor. nih.gov Polar aprotic solvents like DMF and DMSO can also act as proton sources in reductive debromination reactions mediated by strong bases. scielo.brscielo.br

In nucleophilic substitution reactions, polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. Protic solvents, on the other hand, can solvate both the cation and the anion, potentially slowing down the reaction.

Catalysis is central to many of the potential transformations of this compound. As discussed, transition metal catalysts, particularly those based on palladium, are crucial for efficient reductive debromination of the aryl bromide. acs.orgbohrium.comresearchgate.net The choice of ligand on the metal center can be tuned to optimize reactivity and selectivity. For the α-bromo ketone, both metal-based and organocatalysts can be envisaged to promote various reactions. For example, nickel complexes have been shown to catalyze cross-coupling reactions of α-bromo ketones. nih.gov Acid or base catalysis is fundamental to reactions like the Favorskii rearrangement and potentially to peroxide-induced transformations. wikipedia.orgacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 1h Indene 1,2 3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 5-Bromo-1H-indene-1,2(3H)-dione. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, provides unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic methylene (B1212753) protons. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. Due to the bromine atom at the C5 position, we would expect to see a doublet for the H4 proton, a doublet of doublets for the H6 proton, and a doublet for the H7 proton. The methylene protons at the C2 position would likely appear as a singlet.

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The two carbonyl carbons (C1 and C3) are expected to resonate at the most downfield region, typically between δ 188 and 201 ppm, similar to related indandione structures. sums.ac.irbrieflands.com The carbon atom attached to the bromine (C5) would appear in the aromatic region, and its chemical shift is influenced by the halogen's electronegativity. The other aromatic carbons and the aliphatic C2 carbon will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~190-200 |

| C2 | Singlet | ~35-45 |

| C3 | - | ~190-200 |

| C3a | - | ~135-145 |

| C4 | Doublet | ~120-130 |

| C5 | - | ~120-125 |

| C6 | Doublet of Doublets | ~125-135 |

| C7 | Doublet | ~120-130 |

| C7a | - | ~135-145 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively establish the structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For this compound, COSY spectra would confirm the connectivity between the adjacent aromatic protons (H4, H6, and H7), showing correlations that confirm their relative positions on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms. An HSQC spectrum would show a cross-peak connecting the C2 methylene protons to the C2 carbon signal, and similarly for each aromatic proton and its attached carbon (H4-C4, H6-C6, H7-C7).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Characteristic Carbonyl Vibrational Frequencies

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching bands. As a β-diketone, it is expected to show strong absorption peaks characteristic of the two carbonyl groups. For similar 1,3-indandione (B147059) derivatives, these bands typically appear in the region of 1680-1750 cm⁻¹. sums.ac.irbrieflands.com The exact position can be influenced by the electronic effects of the bromine substituent on the aromatic ring.

Identification of Aromatic and C-Br Stretching Bands

Other significant absorptions in the IR spectrum include those from the aromatic ring and the carbon-bromine bond.

Aromatic C-H and C=C stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is a key indicator of the halogen's presence. This band is typically found in the lower frequency (fingerprint) region of the spectrum, often between 500 and 750 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1750 (strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (variable) |

| Aromatic C-H | Stretching | > 3000 (variable) |

| Carbon-Bromine (C-Br) | Stretching | 500 - 750 (medium to strong) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₅BrO₂), the molecular weight is approximately 225.04 g/mol . chemscene.com

A key feature in the mass spectrum of this compound would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units (e.g., at m/z 224 and 226). This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. Further fragmentation patterns would likely involve the loss of CO, Br, and other small fragments from the parent ion, providing additional structural information. Mass spectra of related brominated indandione compounds show this characteristic isotopic pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, often with accuracy to several decimal places. broadinstitute.orgbioanalysis-zone.com This precision allows for the confident determination of a molecule's elemental composition.

For this compound, the molecular formula is C₉H₅BrO₂. chemscene.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. The presence of bromine is particularly notable, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in a characteristic isotopic pattern in the mass spectrum. msu.edu

The calculated monoisotopic mass provides a crucial data point for confirming the compound's identity against experimental HRMS results.

| Molecular Formula | Isotopologue | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₉H₅BrO₂ | C₉H₅⁷⁹BrO₂ | 223.94729 |

| C₉H₅⁸¹BrO₂ | 225.94524 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the exact mass, mass spectrometry offers structural insights through the analysis of fragmentation patterns. broadinstitute.org When the molecular ion (M⁺) of this compound is generated, it can undergo characteristic bond cleavages, producing a unique fingerprint of fragment ions.

The analysis of these fragments helps to piece together the molecular structure. For ketones, a primary fragmentation mode is α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu Aromatic ketones often lose the R-group via α-cleavage, followed by the subsequent loss of carbon monoxide (CO). miamioh.edu

Given the structure of this compound, several key fragmentation pathways can be anticipated:

Loss of Bromine: A common fragmentation for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of the bromine radical would lead to a significant fragment ion.

Decarbonylation: The loss of one or more carbonyl groups (as CO, mass 28 Da) is a characteristic fragmentation pathway for diones and related structures.

Cleavage of the Five-Membered Ring: Fragmentation can occur within the indane ring system itself, leading to various smaller charged fragments.

The combination of these fragmentation pathways provides a detailed structural confirmation. The isotopic signature of bromine (ions appearing 2 Da apart with similar intensity) would be expected for any fragment that retains the bromine atom. msu.edu

| Proposed Fragment Ion | Formula | Proposed Origin |

|---|---|---|

| [M-Br]⁺ | [C₉H₅O₂]⁺ | Loss of bromine radical from the molecular ion |

| [M-CO]⁺˙ | [C₈H₅BrO]⁺˙ | Loss of one carbonyl group |

| [M-2CO]⁺˙ | [C₇H₅Br]⁺˙ | Loss of both carbonyl groups |

| [M-Br-CO]⁺ | [C₈H₅O]⁺ | Loss of bromine followed by loss of a carbonyl group |

X-ray Crystallography

While mass spectrometry provides invaluable information on mass and connectivity, X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

To date, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Such an analysis would require the growth of high-quality single crystals, which would then be subjected to X-ray beams in a diffractometer. The resulting diffraction pattern would allow for the calculation of the electron density map of the crystal, revealing the precise location of each atom. This would unambiguously confirm the molecular structure and provide key crystallographic parameters such as the unit cell dimensions and space group. For related bromo-indene structures, crystal systems such as monoclinic have been observed. nih.gov

Analysis of Molecular Geometry, Conformation, and Bond Parameters

Without a solved crystal structure, a definitive analysis of the molecular geometry, conformation, and bond parameters for this compound is not possible. However, based on related structures, it can be hypothesized that the indene (B144670) ring system would be nearly planar. nih.govresearchgate.net A detailed crystallographic analysis would provide precise measurements of all bond lengths and angles. For example, it would confirm the lengths of the C=O, C-Br, and various C-C bonds, and the angles within the fused ring system, providing insight into ring strain and the electronic effects of the bromine and carbonyl substituents.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Crystal Packing)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.in A crystallographic study of this compound would be essential to understand these forces. Given its structure, several types of interactions would be anticipated:

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl group on a neighboring molecule. rsc.org Short Br···O contacts are known to influence crystal packing in similar molecules. researchgate.net

Dipole-Dipole Interactions: The polar carbonyl groups would lead to significant dipole-dipole interactions, influencing the orientation of molecules relative to one another.

π-π Stacking: The aromatic benzene ring portion of the molecule could participate in π-π stacking interactions with adjacent molecules, further stabilizing the crystal lattice. nih.gov

A complete understanding of these non-covalent interactions is crucial as they dictate the material's bulk properties, such as melting point and solubility.

Computational and Theoretical Investigations of 5 Bromo 1h Indene 1,2 3h Dione

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

No published data containing the optimized geometry parameters (bond lengths, bond angles, and dihedral angles) or a detailed electronic structure analysis for 5-Bromo-1H-indene-1,2(3H)-dione using DFT calculations were found in the available literature.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

There are no available studies that predict the vibrational frequencies of this compound through DFT calculations, nor are there any comparisons with experimental spectra.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps for Reactivity Insights

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap for this compound, has not been reported in the searched scientific literature.

Synthetic Utility and Applications of 5 Bromo 1h Indene 1,2 3h Dione As a Molecular Building Block

Precursor for Advanced Indene (B144670) and Indandione Derivatives

The unique structural features of 5-bromo-1H-indene-1,2(3H)-dione make it an ideal starting point for the synthesis of highly functionalized molecules. The bromine atom at the 5-position and the active methylene (B1212753) group at the 2-position are key sites for chemical modification.

Synthesis of Functionalized Indene Scaffolds

The indandione core is a privileged scaffold found in numerous biologically active compounds and is a critical building block in medicinal chemistry. The presence of a bromine atom on this scaffold provides a reactive handle for introducing various functional groups through substitution reactions, while the active methylene group is prone to condensation reactions.

A primary route to functionalized indene scaffolds from 1,3-indandiones is the Knoevenagel condensation. This reaction typically involves treating the indandione with an aldehyde in the presence of a basic catalyst like piperidine (B6355638) or an acid catalyst. mdpi.com This yields 2-arylidene-1,3-indandione derivatives, which are themselves important synthetic intermediates. For instance, the reaction of 1,3-indandione (B147059) with various aldehydes can produce a library of these compounds. nih.gov While specific studies on the 5-bromo derivative are less common, the general reactivity is well-established for the parent and other substituted indandiones. mdpi.comnih.gov The halogen substituent can influence the reactivity of the carbonyl groups and serve as a site for later-stage cross-coupling reactions to build even more complex architectures.

Furthermore, the bromo-substituted indane framework is a key precursor for pharmacologically relevant molecules. For example, (R)-5-bromo-2,3-dihydro-1H-inden-2-amine, a related indane derivative, serves as a starting material for the synthesis of discoidin domain receptor 1 (DDR1) inhibitors, which have shown potential in treating pancreatic cancer. researchgate.net This highlights the utility of the bromo-indane core in creating functionalized scaffolds for medicinal chemistry.

Role in Constructing Diverse Molecular Architectures

The functionalized indene and indandione scaffolds derived from precursors like this compound are instrumental in building a wide array of complex molecular structures. The 2-arylidene-1,3-indandione intermediates are particularly versatile.

These intermediates can undergo further transformations, such as phosphine-promoted ring expansion reactions with diynoates, to yield novel naphthoquinones fused with a five-membered ring. ekb.eg This method demonstrates how the simple indandione core can be elaborated into larger, polycyclic aromatic systems. The presence of halogen substituents on the indandione ring is tolerated in these reactions, allowing for the synthesis of functionalized naphthoquinone products. ekb.eg

The Passerini multicomponent reaction provides another efficient route to sterically congested 2,2-disubstituted indane-1,3-dione derivatives. chemicalbook.com This one-pot reaction, involving indane-1,2,3-trione (ninhydrin), an isocyanide, and a carboxylic acid, proceeds under mild conditions to produce α-acyloxycarboxamides attached to the indandione core. This showcases the ability to introduce significant molecular complexity at the C-2 position in a single step. chemicalbook.com

Scaffold for Heterocyclic Compound Synthesis

The reactivity of this compound makes it a powerful tool for the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. It can be incorporated into both fused and spirocyclic systems through various reaction pathways.

Incorporation into Fused and Spiro Systems

The indandione moiety can be readily converted into fused heterocyclic systems. In a notable example, 2-bromo-1,3-indandione, an isomer of the title compound, reacts with bidentate nucleophiles like ethylenediamine (B42938) or o-phenylenediamine (B120857) under phase transfer catalysis (PTC) conditions. These reactions yield fused polycyclic heterocycles such as 2,3,4,9-tetrahydro-1H-indeno[1,2-b]pyrazin-9-one and 10,11-dihydro-5H-indeno[1,2-b] researchgate.netktu.ltquinoxalin-10-one, respectively. ekb.eg This demonstrates a straightforward method for annulating heterocyclic rings onto the indandione framework.

Spirocyclic compounds containing the indandione unit are also accessible. A divergent cyclization strategy starting from 2-arylidene-1,3-indandiones allows for the synthesis of both 1,3-indandione-fused spirocyclopentenes and spiropyrrolidines. acs.org Similarly, spiro-indanone dihydrobenzofuran derivatives can be synthesized through a manganese(III) acetate-mediated radical addition of dimedone to chalcone-like indanone precursors. mdpi.com Another strategy involves the reaction of 2,2-dibromo-1,3-indandione with bidentate reagents to obtain spiro compounds. ekb.eg An efficient cascade cyclization has also been developed to synthesize aminobenzofuran spiroindanone derivatives using 2-bromo-1,3-indandione as a key substrate. sioc-journal.cn

| Precursor | Reagents | Resulting System | Reference |

|---|---|---|---|

| 2-Bromo-1,3-indandione | Ethylenediamine | Fused Indenopyrazine | ekb.eg |

| 2-Bromo-1,3-indandione | o-Phenylenediamine | Fused Indenoquinoxaline | ekb.eg |

| 2-Arylidene-1,3-indandiones | β-Keto enamines / NIS | Spiropyrrolidine | acs.org |

| 2-Bromo-1,3-indandione | ortho-Hydroxy α-aminosulfones | Spiro-aminobenzofuran | sioc-journal.cn |

Multi-Component Reactions (MCRs) for Complex Heterocycles

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying procedures. The indandione scaffold is an excellent substrate for such reactions. chemspider.com

A prominent example is the one-pot, three-component synthesis of indeno[1,2-b]quinoline derivatives. This reaction combines an aldehyde, 1,3-indandione, and an enaminone, often under microwave irradiation, to rapidly generate the complex fused heterocyclic product in high yields. nih.gov Another powerful MCR involves the reaction of ninhydrin (B49086) (an indane-trione) with malononitrile (B47326) and various diamines in water. This catalyst-free, green protocol produces complex heterocyclic systems like imidazolidin-2-ylidene-indenediones and indenoquinoxalines. tandfonline.com

Furthermore, a three-component reaction between isatin (B1672199), 1,3-indandione, and aniline (B41778) can be catalyzed by a metal-organic framework (MOF) to produce complex spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones. A 5-bromo-substituted isatin can be used in this reaction, demonstrating the compatibility of halogenated precursors in these complex transformations. nih.gov

| Indandione Precursor | Other Components | Resulting Heterocycle | Reference |

|---|---|---|---|

| 1,3-Indandione | Aldehyde, Enaminone | Indeno[1,2-b]quinoline | nih.gov |

| Ninhydrin | Malononitrile, Diamine | Imidazolidin-2-ylidene-indenedione | tandfonline.com |

| 1,3-Indandione | Isatin (or 5-Bromo-isatin), Aniline | Spiro-diindeno-pyridine-indoline | nih.gov |

| 1,3-Indandione | Isatins, N,N-Dimethylaniline | Unsymmetrical Oxindoles | academie-sciences.fr |

Development in Materials Science

The application of indandione derivatives has expanded beyond medicinal chemistry into materials science. researchgate.netmdpi.com The strong electron-accepting nature of the 1,3-indandione core, combined with the potential for creating extended π-conjugated systems, makes these compounds promising candidates for various electronic and optical materials. mdpi.com

Derivatives such as dimethylaminobenzylidene-1,3-indandione (DMABI) are known for their large dipole moments, optical nonlinearities, and photosensitivity. ktu.ltossila.com These properties are being explored for applications in photoelectrical devices. Thin films of DMABI derivatives have been shown to have a wide energy gap and high quantum efficiency of photogeneration, making them promising for use in solar energy systems. ktu.lt

More recently, the focus has shifted towards using indandione-based molecules as non-fullerene acceptors (NFAs) in organic solar cells (OSCs). researchgate.netnih.govmdpi.com NFAs offer significant advantages over traditional fullerene acceptors, including tunable electronic and optical properties, which can lead to higher power conversion efficiencies. researchgate.netrsc.org Indandione derivatives with a donor-π-acceptor (D–π–A) structure exhibit strong and broadband nonlinear absorption, making them suitable for optical limiting applications. Theoretical and experimental studies on polymers incorporating an electron-accepting indandione derivative have demonstrated their potential as donor materials in NFA-based polymer solar cells, achieving notable efficiencies. mdpi.com The ability to modify the indandione core and its substituents allows for fine-tuning of the material's energy levels (HOMO/LUMO) and absorption spectra to better match the solar spectrum and improve device performance. nih.govrsc.org

Building Blocks for New Materials with Specific Optical or Electronic Properties

Derivatives of the indane-dione skeleton are recognized for their use in materials science. While specific data for the 1,2-dione is unavailable, the related 5-Bromo-1H-indene-1,3(2H)-dione is noted for its potential application in the development of solar cell materials. chemscene.com The core structure of indane-1,3-dione acts as an effective electron acceptor. researchgate.net This property is fundamental in the design of "push-pull" dyes, where the indane-dione group is combined with an electron-donating group. researchgate.netresearchgate.net This architecture leads to intramolecular charge transfer, a phenomenon that is crucial for creating materials with specific non-linear optical or electronic properties. researchgate.net The significant red-shift observed in the absorption bands of such dyes highlights their potential for applications requiring light absorption in the visible spectrum. researchgate.net

Interactive Data Table: Properties of Related Indane-Dione Compounds

| Compound | Key Property | Potential Application | Source |

|---|---|---|---|

| 5-Bromo-1H-indene-1,3(2H)-dione | Electron Acceptor | Solar Cell Materials | chemscene.com |

| Push-Pull Dyes (Indane-1,3-dione based) | Intramolecular Charge Transfer | Non-linear Optics | researchgate.net |

| 1H-Cyclopentanaphthalene-1,3-dione Dyes | Red-shifted Absorption | Visible Light Absorption | researchgate.net |

Application in Photopolymerization (e.g., as photoinitiator components)

The indane-1,3-dione scaffold has been successfully employed in the design of visible light photoinitiators. researchgate.net These molecules can initiate polymerization reactions upon exposure to light, a process critical in 3D printing and dental adhesives. researchgate.netresearchgate.net Specifically, push-pull dyes based on the indane-1,3-dione structure have been developed as highly efficient photoinitiators for various types of photopolymerization, including free-radical and cationic processes. researchgate.net Their effectiveness stems from their ability to absorb light, particularly from sources like a 405 nm LED, and then generate the reactive species necessary to start the polymerization chain reaction. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

The structure of 5-Bromo-1H-indene-dione offers distinct sites for chemical modification, allowing for the systematic enhancement of molecular complexity and the fine-tuning of its properties.

Strategic Functionalization via the Bromine Atom

The bromine atom on the aromatic ring is a key site for derivatization. It can be replaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This substitution capability is a standard method for elaborating the core structure. Furthermore, the carbon-bromine bond can participate in cross-coupling reactions, a powerful tool in modern organic synthesis for creating new carbon-carbon or carbon-heteroatom bonds, thus building more complex molecular architectures. While direct examples for the 1,2-dione are not available, studies on related bromo-indane structures demonstrate that the bromine atom can be readily displaced or used in further reactions. researchgate.net For instance, photolysis of similar 2-bromo-1,3-dione derivatives leads to the homolytic cleavage of the C-Br bond, generating a radical that can be trapped by various solvents, indicating the reactivity of the bromine site. researchgate.net

Modifications at the Dione (B5365651) System for Tunable Properties

The dione system, particularly the active methylene group located between the two carbonyls in the 1,3-dione isomer, is a prime location for modification. researchgate.net This position is readily deprotonated to form a nucleophile, which can then react with various electrophiles. A classic example is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. researchgate.net This reaction is fundamental to the synthesis of the previously mentioned push-pull dyes, where different aromatic aldehydes are condensed with the indane-dione core to tune the resulting molecule's optical and electronic properties. researchgate.netsums.ac.ir Such modifications allow for precise control over the absorption spectrum and electron-accepting strength of the final compound.

Interactive Data Table: Derivatization Research on Related Compounds

| Starting Compound Class | Reaction Type | Product Class | Application/Finding | Source |

|---|---|---|---|---|

| 5-Bromo-1,3-indandione | Nucleophilic Substitution | Substituted indene-1,3-diones | Synthesis of derivatives | |

| 2-Aryl-2-bromo-1H-indene-1,3(2H)-diones | Photolysis (C-Br cleavage) | Radicals, substituted products | Demonstrates reactivity of C-Br bond | researchgate.net |

| 1H-indene-1,3(2H)-dione | Knoevenagel Condensation | 2-(Aryl)-1H-indene-1,3(2H)-diones | Synthesis of push-pull dyes | researchgate.netsums.ac.ir |

| Indene | Bromination | Dibromo- and tribromoindane | Synthesis of functionalized indanes | researchgate.net |

Future Research Directions in 5 Bromo 1h Indene 1,2 3h Dione Chemistry

Exploration of Novel and Efficient Synthetic Routes

Current synthetic strategies towards brominated indenediones often involve multi-step processes. Future research should prioritize the development of more direct and efficient synthetic routes to 5-Bromo-1H-indene-1,2(3H)-dione. A promising avenue lies in the direct bromination of 1H-indene-1,2(3H)-dione. However, controlling the regioselectivity of this reaction is a significant challenge that needs to be addressed.

Furthermore, leveraging modern synthetic methodologies could provide more streamlined access to this compound. For instance, palladium-catalyzed cross-coupling reactions could be explored, starting from a suitably functionalized and readily available precursor. The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also be highly beneficial in terms of time and resource efficiency.

Investigation of Unexplored Reactivity Patterns (e.g., Electrochemistry, Flow Chemistry)

The reactivity of this compound remains largely uncharted territory. A thorough investigation of its reactivity patterns is crucial for expanding its synthetic utility.

Electrochemistry: The electrochemical behavior of this compound presents a compelling area for future research. Cyclic voltammetry could be employed to study its redox properties, identifying the potentials at which it undergoes oxidation and reduction. This information would be invaluable for designing electrosynthetic methods for the preparation of novel derivatives. The electrochemical oxidation of related catechol derivatives in the presence of indandiones has been shown to yield 2-substituted indandiones, suggesting that similar transformations could be possible with this compound. nih.gov

Flow Chemistry: The application of flow chemistry to the synthesis and transformation of this compound is another exciting prospect. mdpi.comnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. rsc.org The halogenation of organic compounds, a key step in the synthesis of the target molecule, has been shown to be amenable to flow chemistry, offering a safer and more efficient alternative to traditional batch methods. syncrest.comsioc-journal.cn

Comparative Studies with Isomeric Brominated Indenediones (e.g., 1,3-diones)

A comprehensive understanding of the structure-property relationships of brominated indenediones requires comparative studies with its isomers, most notably 5-bromo-1H-indene-1,3(2H)-dione. chemscene.com Such studies should encompass a range of properties, including their spectroscopic characteristics, electrochemical behavior, and biological activities.

| Property | This compound (Proposed) | 5-Bromo-1H-indene-1,3(2H)-dione (Known) |

| Structure | Vicinal dicarbonyl groups | 1,3-Dicarbonyl arrangement |

| Reactivity | Expected to exhibit reactivity associated with α-dicarbonyls | Known to undergo reactions at the active methylene (B1212753) group |

| Potential Applications | Potential as a scaffold for novel heterocyclic synthesis | Used as an intermediate in the synthesis of various compounds |

Investigating the differences in their chemical reactivity will be particularly insightful. For example, the vicinal dicarbonyl moiety in this compound is expected to undergo different types of reactions compared to the active methylene group present in the 1,3-dione isomer. scispace.com These comparative studies will provide a rational basis for selecting the appropriate isomer for specific applications.

Design and Synthesis of New Functionalized Derivatives with Tailored Properties

The bromine atom at the 5-position of this compound serves as a versatile handle for the introduction of a wide array of functional groups. Future research should focus on the design and synthesis of new derivatives with tailored properties for various applications, including medicinal chemistry and materials science.

For instance, the development of derivatives with potential biological activity is a promising direction. The 1H-indole-2,3-dione (isatin) scaffold, which is structurally related to indene-1,2-dione, has been extensively studied for its diverse pharmacological properties. researchgate.netresearchgate.net By analogy, derivatives of this compound could be synthesized and screened for their potential as anticancer, antimicrobial, or anti-inflammatory agents. The synthesis of novel 11H-benzo mdpi.comnih.govCurrent time information in Vanderburgh County, US.acs.orgthiazino[3,4-a]isoindol-11-ones from 2-bromo-1H-indene-1,3(2H)-diones demonstrates the potential for creating complex heterocyclic systems from brominated indenediones. rsc.org

Integration of Experimental and Computational Approaches for Rational Design

To accelerate the discovery of new functional molecules based on the this compound scaffold, a close integration of experimental and computational methods is essential. derpharmachemica.com Computational techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the electronic structure, reactivity, and interaction of these molecules with biological targets. researchgate.netacs.org

Rational drug design strategies can be employed to guide the synthesis of new derivatives with improved potency and selectivity. nih.gov By building and validating pharmacophore models, researchers can identify the key structural features required for a desired biological activity. This computational pre-screening can help to prioritize synthetic targets, thereby saving time and resources. The development of spirocyclic scaffolds from related compounds suggests a potential avenue for creating structurally diverse libraries for screening. researchgate.netcore.ac.uk

Q & A

Basic: What are the most reliable synthetic routes for preparing 5-Bromo-1H-indene-1,2(3H)-dione?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, Knoevenagel condensation between phthalide derivatives and brominated aldehydes in the presence of sodium methoxide and ethyl acetate yields 2-aryl-1H-indene-1,3(2H)-diones, which can be brominated further. A reflux reaction of 1H-indene-1,3(2H)-dione with 5-bromo-2-hydroxybenzaldehyde in ethanol produces derivatives in high yields (83%) after recrystallization . For brominated indenone frameworks, electrophilic aromatic substitution or direct bromination of indene-dione precursors is commonly employed .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : The keto-enol tautomerism in indene-diones creates distinct chemical shifts. For example, the carbonyl carbons in 2-substituted derivatives appear at δ ~190-200 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm. Bromination introduces deshielding effects, shifting signals downfield .

- IR Spectroscopy : Strong carbonyl stretching vibrations (C=O) appear at ~1730 cm⁻¹, and enolic O–H stretches (if present) near 3200 cm⁻¹. Bromine substituents may alter vibrational modes, detectable via DFT-calculated IR spectra .

Advanced: How can computational methods (DFT) predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3-LYP/6-311G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. For example, B3-LYP accurately predicts redox potentials in cyclic voltammetry (CV) studies of brominated indenones used in organic solar cells. Exact exchange terms in functionals improve thermochemical accuracy (average deviation: ±2.4 kcal/mol for atomization energies) . Scale factors (e.g., 0.961 for B3-LYP) correct harmonic vibrational frequencies to match experimental IR data .

Advanced: What intermolecular interactions dominate the crystal packing of this compound derivatives?

Methodological Answer:

X-ray crystallography reveals O–H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.5–4.0 Å) as key interactions. For example, in 2-(5-bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione, intermolecular O–H···O bonds form infinite chains along the b-axis, while π-π interactions between indenone and aryl rings stabilize the lattice. Hydrogen atoms are refined using riding models (C–H = 0.95 Å) .

Advanced: How can reaction conditions be optimized to avoid side products in the synthesis of brominated indenones?

Methodological Answer:

- Temperature Control : Refluxing in ethanol at 70–80°C minimizes decomposition. Higher temperatures (>100°C) promote side reactions like over-bromination .

- Catalyst Selection : Acidic catalysts (e.g., camphorsulfonic acid, CSA) in Knoevenagel condensations improve yields (52–67%) by accelerating imine formation .

- Purification : Column chromatography (e.g., 70:30 EtOAc/hexane) or recrystallization from ethanol removes unreacted aldehydes and brominated byproducts .

Basic: What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

The compound serves as a precursor for bioactive heterocycles . For instance, Mannich reactions with indenones yield pyridine-fused derivatives (e.g., 5H-diindeno[1,2-b:2',1'-e]pyridine-10,12(11H)-dione), which exhibit antimicrobial or antioxidant properties. Bromine enhances lipophilicity, improving membrane permeability in drug candidates .

Advanced: How do substituents on the indenone core influence its electrochemical behavior?

Methodological Answer:

Electron-withdrawing groups (e.g., Br) lower LUMO energies, enhancing electron-accepting capacity. Cyclic voltammetry (CV) of 5-bromoindenones shows reversible reduction peaks at ~-1.2 V (vs. Ag/AgCl), indicating stability in charge-transfer processes. Hammett constants (σ) correlate substituent effects on redox potentials .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential release of HBr gas during bromination .

- Waste Disposal : Neutralize acidic byproducts before disposal and adhere to local regulations for halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.